molecular formula C13H12O2S2 B3051687 S-phenyl 4-methylbenzenesulfonothioate CAS No. 3541-14-8

S-phenyl 4-methylbenzenesulfonothioate

Cat. No.: B3051687
CAS No.: 3541-14-8
M. Wt: 264.4 g/mol
InChI Key: PAIRPKMSBFJAQB-UHFFFAOYSA-N
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Description

S-phenyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C13H12O2S2. It is a sulfonothioate derivative, characterized by the presence of a sulfonothioate group attached to a phenyl ring and a 4-methylbenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with phenyl halides. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Amino derivatives, thio derivatives.

Mechanism of Action

The mechanism of action of S-phenyl 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

  • S-alkyl 4-methylbenzenesulfonothioate
  • S-phenyl 4-methylbenzenesulfonate
  • S-phenyl 4-methylbenzenesulfonamide

Comparison: S-phenyl 4-methylbenzenesulfonothioate is unique due to the presence of both a phenyl ring and a 4-methylbenzenesulfonyl group, which confer distinct chemical properties and reactivity. Compared to S-alkyl 4-methylbenzenesulfonothioate, it has a higher molecular weight and different reactivity patterns. The presence of the sulfonothioate group also distinguishes it from S-phenyl 4-methylbenzenesulfonate and S-phenyl 4-methylbenzenesulfonamide, which have different functional groups and chemical behaviors .

Properties

IUPAC Name

1-methyl-4-phenylsulfanylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S2/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIRPKMSBFJAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287221
Record name NSC49724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3541-14-8
Record name NSC49724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC49724
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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